molecular formula C22H23ClN4O2S B14935208 [4-(4-Chlorophenyl)piperazin-1-yl](5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)methanone

[4-(4-Chlorophenyl)piperazin-1-yl](5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)methanone

Cat. No.: B14935208
M. Wt: 443.0 g/mol
InChI Key: UNJCBHXGNQRRAZ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}furan-2-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a chlorophenyl group and a furan ring linked to a dimethylpyrimidinyl sulfanyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}furan-2-yl)methanone typically involves multiple steps, including the formation of the piperazine ring, chlorination, and the introduction of the furan and pyrimidinyl sulfanyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is essential to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidinyl sulfanyl group.

    Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}furan-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be used to study the effects of piperazine derivatives on cellular processes. Its interactions with various biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for developing new drugs targeting specific pathways or receptors.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}furan-2-yl)methanone involves its interaction with specific molecular targets. The piperazine ring and chlorophenyl group may interact with receptors or enzymes, modulating their activity. The furan and pyrimidinyl sulfanyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}furan-2-yl)methanol
  • 4-(4-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}furan-2-yl)ethanone

Uniqueness

Compared to similar compounds, 4-(4-Chlorophenyl)piperazin-1-ylsulfanyl]methyl}furan-2-yl)methanone stands out due to its specific combination of functional groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H23ClN4O2S

Molecular Weight

443.0 g/mol

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-yl]methanone

InChI

InChI=1S/C22H23ClN4O2S/c1-15-13-16(2)25-22(24-15)30-14-19-7-8-20(29-19)21(28)27-11-9-26(10-12-27)18-5-3-17(23)4-6-18/h3-8,13H,9-12,14H2,1-2H3

InChI Key

UNJCBHXGNQRRAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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